4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are known to interact with a variety of biological targets . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazoles are known to interact with their targets in various ways, leading to a range of biological effects . For instance, they can inhibit or stimulate biochemical pathways, enzymes, or receptors in biological systems .
Biochemical Pathways
Thiazoles are known to activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide typically involves a series of reactions, including reduction and nucleophilic substitution. One common method starts with 2-nitropyridine as the raw material, which undergoes reduction to form the corresponding amine. This amine then reacts with a thioamide to form the thiazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used in the initial steps of synthesis to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common in the formation of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce amines .
Scientific Research Applications
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: Shares the thiazole ring but lacks the carboxamide group.
4-methylthiazole: Similar methyl substitution but different functional groups.
N-phenylthiazole: Similar phenyl substitution but different positions and functional groups.
Uniqueness
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties. Its ability to inhibit c-Met and other molecular targets makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(16(20)19-14-10-6-3-7-11-14)21-17(18-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWZNDDLUNWWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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